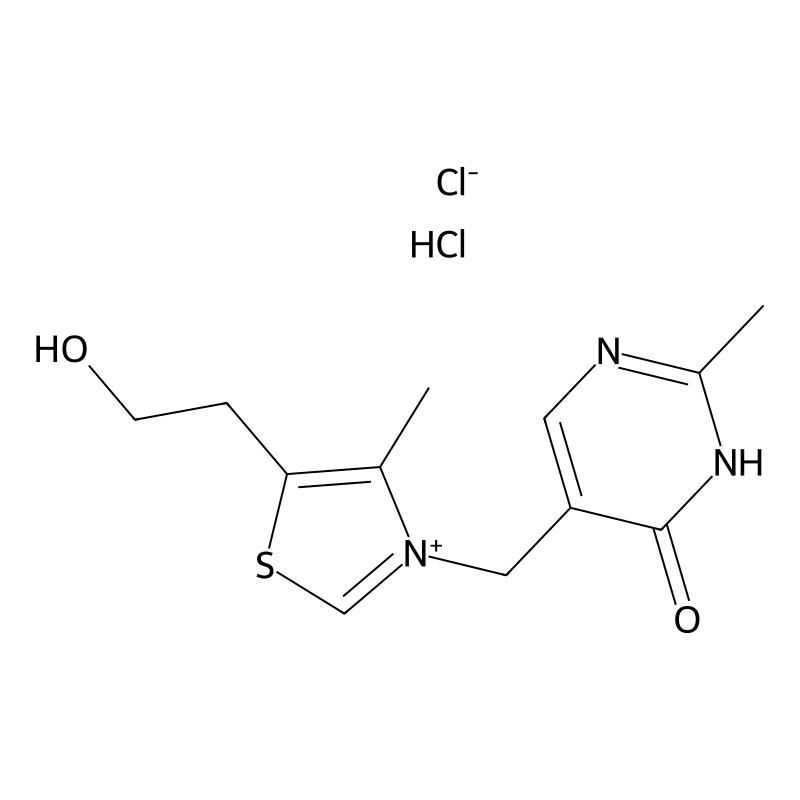

Oxythiamine chloride hydrochloride

Content Navigation

Avoid confounding neurological toxicity in metabolic studies. Oxythiamine chloride hydrochloride is a potent, water-soluble thiamine antimetabolite that selectively inhibits transketolase in peripheral tissues without crossing the blood-brain barrier.

- >3,000-fold higher transketolase affinity than pyrithiamine, ensuring robust pentose phosphate pathway blockade.

- High aqueous solubility (~10 mg/mL) enables direct in vivo dosing without organic solvents.

- Strictly peripheral action eliminates premature CNS-related mortality in solid tumor and cardiac models.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

Oxythiamine chloride hydrochloride is a highly water-soluble, competitive thiamine (Vitamin B1) antimetabolite utilized extensively in metabolic research and oncology. Upon intracellular phosphorylation by thiamine pyrophosphokinase, it forms oxythiamine pyrophosphate, which acts as a competitive inhibitor of thiamine diphosphate-dependent enzymes, most notably transketolase and the pyruvate dehydrogenase complex [1]. Unlike native thiamine, the structural substitution of an amino group with a hydroxyl group on the pyrimidine ring prevents the stabilization of carbanion intermediates, effectively halting enzymatic catalysis[2]. For procurement, the chloride hydrochloride salt form is critical, as it provides high aqueous solubility (approximately 10 mg/mL in standard physiological buffers), enabling direct in vivo dosing and in vitro assay formulation without the confounding toxicity of organic solvents .

Research Fit

Substituting oxythiamine with other thiamine antagonists, such as pyrithiamine or amprolium, fundamentally alters the experimental model and invalidates metabolic targeting studies. Pyrithiamine readily crosses the blood-brain barrier (BBB), rapidly inducing central nervous system toxicity and neurological thiamine deficiency models[1]. In stark contrast, oxythiamine is restricted to peripheral tissues and does not readily penetrate the BBB, making it the mandatory selection for isolating systemic metabolic effects—such as transketolase inhibition in solid tumors or peripheral cardiovascular models—without inducing premature, confounding neurological death [2]. Furthermore, oxythiamine demonstrates a vastly higher binding affinity for transketolase compared to pyrithiamine, meaning that generic substitution will result in inadequate blockade of the pentose phosphate pathway at equivalent doses [1].

Substitution Risk

Transketolase Binding Affinity vs. Pyrithiamine

The active phosphorylated form of oxythiamine exhibits a strictly quantified higher affinity for transketolase compared to alternative antagonists. Kinetic assays on yeast transketolase apoform demonstrate that oxythiamine diphosphate possesses a Ki of 0.03 μM, whereas native thiamine diphosphate has a Km of 1.1 μM, and pyrithiamine diphosphate has a weaker Ki of 110 μM [1]. This represents a greater than 3,000-fold stronger affinity for transketolase compared to pyrithiamine.

| Evidence Dimension | Enzyme Inhibition Affinity (Ki for transketolase) |

| Target Compound Data | Oxythiamine diphosphate Ki = 0.03 μM |

| Comparator Or Baseline | Pyrithiamine diphosphate Ki = 110 μM |

| Quantified Difference | >3,000-fold higher affinity for oxythiamine |

| Conditions | In vitro kinetic assay using yeast transketolase apoform |

Buyers targeting the pentose phosphate pathway must select oxythiamine over pyrithiamine to achieve profound, competitive transketolase blockade at lower physiological doses.

Cytotoxicity in Cancer Cell Models vs. 2'-Methylthiamine

Oxythiamine demonstrates a measurable increase in growth inhibition of cancer cells compared to structurally related analogs. In comparative in vitro studies using HeLa cervical cancer cells, oxythiamine demonstrated an average Growth Inhibition 50% (GI50) of 39 μM, whereas the analog 2'-methylthiamine required a significantly higher concentration, yielding a GI50 of 83 μM[1]. This difference in potency is attributed to oxythiamine's transport efficiency and conversion to its active transketolase-inhibiting pyrophosphate form.

| Evidence Dimension | Cancer Cell Growth Inhibition (GI50) |

| Target Compound Data | Oxythiamine GI50 = 39 μM |

| Comparator Or Baseline | 2'-Methylthiamine GI50 = 83 μM |

| Quantified Difference | Oxythiamine is >2-fold more potent in inhibiting cancer cell growth |

| Conditions | In vitro HeLa cell culture viability assay |

For oncology screening and metabolic therapy models, oxythiamine provides a more robust and reliable induction of tumor cell apoptosis than alternative methylated analogs.

Aqueous Solubility and Formulation Compatibility

The procurement of the chloride hydrochloride salt form of oxythiamine is critical for ensuring reliable downstream processability. While free base thiamine antagonists often require organic co-solvents for dissolution, oxythiamine chloride hydrochloride achieves an aqueous solubility of approximately 10 mg/mL in standard Phosphate Buffered Saline (PBS, pH 7.2) . This allows for the preparation of homogeneous, solvent-free dosing solutions that prevent vehicle-induced cytotoxicity in sensitive cell cultures or in vivo models.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | ~10 mg/mL in PBS (pH 7.2) |

| Comparator Or Baseline | Free base analogs (Require DMSO or organic solvents) |

| Quantified Difference | Direct aqueous dissolution without organic co-solvents |

| Conditions | Standard physiological buffer (PBS, pH 7.2) at room temperature |

Selecting the chloride hydrochloride salt guarantees seamless, solvent-free formulation for both in vitro media and in vivo systemic administration workflows.

Tissue Distribution and BBB Exclusion vs. Pyrithiamine

The utility of a thiamine antagonist is dictated by its tissue distribution profile. Pyrithiamine readily crosses the blood-brain barrier (BBB), causing rapid central nervous system (CNS) toxicity[1]. Conversely, oxythiamine is excluded from the CNS and accumulates in peripheral tissues, inducing systemic metabolic effects without confounding neurological symptoms [2].

| Evidence Dimension | Blood-Brain Barrier (BBB) Permeability |

| Target Compound Data | Excluded from CNS; restricted to peripheral tissues |

| Comparator Or Baseline | Pyrithiamine (Readily crosses BBB) |

| Quantified Difference | Absolute divergence in tissue targeting and toxicity localization |

| Conditions | In vivo systemic administration in rodent models |

Researchers must procure oxythiamine specifically when modeling peripheral cancer metabolism or systemic cardiovascular thiamine deficiency to avoid premature subject mortality from CNS toxicity.

Peripheral Cancer Metabolism & Pentose Phosphate Blockade

Because of its >3,000-fold higher affinity for transketolase compared to pyrithiamine, oxythiamine is the primary selection for inducing metabolic stress, halting ribose-5-phosphate synthesis, and triggering apoptosis in solid tumor models [1].

Systemic Thiamine Deficiency Modeling

Due to its inability to cross the blood-brain barrier, oxythiamine is strictly required for in vivo models targeting peripheral thiamine deficiency—such as cardiac hypertrophy and gastrointestinal metabolic dysfunction—without the confounding interference of neurological toxicity caused by pyrithiamine[2].

Antimalarial and Antiparasitic Drug Screening

Oxythiamine serves as a reliable, highly soluble competitive inhibitor of Plasmodium falciparum thiamine pyrophosphokinase and transketolase, providing a standardized baseline for evaluating the efficacy of novel thiamine-based antiparasitic compounds [3].

Application Fit Matrix

References

- [1] Malinowska et al., 'In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine', Int. J. Mol. Sci., 2024.

- [2] Hormones Matter, 'Blood Brain Barrier Integrity and Early Thiamine Deficiency', 2025.

- [3] Malaria World, 'Identification and characterization of thiamine analogs with antiplasmodial activity', 2024.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

MeSH Pharmacological Classification

Wikipedia

Explore Compound Types

O4Si-4